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Cat. No.: B12400394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenoxyacetyl)adenosine is an adenosine analog. While specific biological data for this

compound is not extensively documented in publicly available literature, its structural similarity

to other N6-substituted adenosine derivatives suggests potential activity at adenosine

receptors or related enzymes. Adenosine and its analogs are crucial signaling molecules that

regulate a wide array of physiological processes, making them attractive targets for drug

discovery in areas such as cardiovascular diseases, inflammation, neurodegenerative

disorders, and cancer.[1][2] This document provides a comprehensive guide for researchers

interested in evaluating N-(2-Phenoxyacetyl)adenosine or similar novel adenosine analogs. It

includes detailed protocols for key experiments, a summary of expected data for representative

adenosine receptor ligands, and visualizations of relevant pathways and workflows.

A vendor of N-(2-Phenoxyacetyl)adenosine (also known as N6-PAc-A) provides the following

specifications:
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Parameter Value

Molecular Formula C18H19N5O6

Molecular Weight 401.37

Purity ≥ 98% (HPLC)

Appearance White to off-white free flowing powder

Data from a preclinical research CRO.[3]

I. Synthesis of N6-Acyladenosine Derivatives
The synthesis of N6-acyladenosine derivatives, such as N-(2-Phenoxyacetyl)adenosine, can

be achieved through various methods. A common approach involves the acylation of the N6-

amino group of adenosine. This often requires protection of the ribose hydroxyl groups to

ensure selectivity.

Representative Protocol: Synthesis of N6-Acyladenosine

This protocol describes a general method for the N6-acylation of adenosine, which can be

adapted for the synthesis of N-(2-Phenoxyacetyl)adenosine.

Materials:

Adenosine

Acetic anhydride or other suitable acylating agent (e.g., phenoxyacetyl chloride)

Pyridine

Methanol

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane, ethanol)

Procedure:
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Protection of Ribose Hydroxyls: Dissolve adenosine in pyridine. Add a protecting group

reagent, such as tert-butyldimethylsilyl (TBDMS) chloride, to protect the 2', 3', and 5'-

hydroxyl groups. The reaction is typically stirred at room temperature until complete.

N6-Acylation: To the solution containing the protected adenosine, add the acylating agent

(e.g., phenoxyacetyl chloride) dropwise at 0°C. The reaction is then allowed to warm to room

temperature and stirred for several hours.

Deprotection: After the acylation is complete, the protecting groups on the ribose are

removed. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) in

tetrahydrofuran (THF) is commonly used.

Purification: The crude product is purified by silica gel column chromatography to yield the

desired N6-acyladenosine.

Note: The specific reaction conditions, such as temperature, reaction time, and purification

solvents, may need to be optimized for the synthesis of N-(2-Phenoxyacetyl)adenosine.

II. Biological Evaluation of Adenosine Analogs
The biological activity of a novel adenosine analog like N-(2-Phenoxyacetyl)adenosine is

typically assessed through a series of in vitro assays to determine its affinity for adenosine

receptors and its effect on downstream signaling pathways.

A. Adenosine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for

a specific receptor subtype. These assays measure the ability of the test compound to displace

a known radiolabeled ligand from the receptor.

Protocol: Radioligand Competition Binding Assay for A1 Adenosine Receptor

This protocol is adapted from a standard method for determining the affinity of unlabeled

ligands for the human A1 adenosine receptor.

Materials:
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Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-

K1 cells)

[3H]CCPA (2-chloro-N6-cyclopentyladenosine) as the radioligand

Unlabeled test compound (e.g., N-(2-Phenoxyacetyl)adenosine)

Binding buffer: 50 mM Tris-HCl, pH 7.4

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

96-well microplates

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]CCPA (at a

concentration near its Kd), and varying concentrations of the unlabeled test compound.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibition constant) can then be calculated using the
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Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Expected Data for Representative Ligands (A1 Adenosine Receptor):

Compound Receptor Subtype Ki (nM)

CPA (N6-

Cyclopentyladenosine)
A1 ~1

NECA (5'-N-

Ethylcarboxamidoadenosine)
A1 ~10

Theophylline (Antagonist) A1 ~10,000

Note: This table presents

typical affinity values for well-

characterized ligands to

provide a reference for

interpreting experimental

results.

B. Functional Assays: Adenylyl Cyclase Activity
Adenosine receptors are G protein-coupled receptors (GPCRs). A1 and A3 receptors are

typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors

are coupled to Gs proteins, which stimulate adenylyl cyclase. Measuring changes in

intracellular cyclic AMP (cAMP) levels is a common functional assay to determine if a

compound is an agonist or antagonist.

Protocol: Adenylyl Cyclase Activation Assay for A2A Adenosine Receptor

This protocol measures the ability of a test compound to stimulate cAMP production in cells

expressing the A2A adenosine receptor.

Materials:

Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells)
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Test compound (e.g., N-(2-Phenoxyacetyl)adenosine)

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Cell culture medium

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

Cell Plating: Plate the A2A receptor-expressing cells in a 96-well plate and allow them to

adhere overnight.

Compound Addition: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, add

varying concentrations of the test compound or control compounds (e.g., the A2A agonist

CGS-21680).

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a commercial cAMP assay kit according to the manufacturer's

instructions.

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration

to determine the EC50 (the concentration of the compound that produces 50% of the

maximal response).

Expected Data for Representative Ligands (A2A Adenosine Receptor):
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Compound Activity
EC50 (nM) for cAMP
production

CGS-21680 Agonist ~20

NECA Agonist ~15

ZM241385 Antagonist (Used to block agonist effects)

Note: This table presents

typical potency values for well-

characterized ligands.[4]

C. Enzyme Inhibition Assays: Adenosine Deaminase
Some adenosine analogs can interact with enzymes involved in adenosine metabolism, such

as adenosine deaminase (ADA), which converts adenosine to inosine.[1]

Protocol: Adenosine Deaminase Inhibition Assay

This colorimetric assay measures the activity of ADA by detecting the production of inosine.

Materials:

Purified adenosine deaminase (e.g., from bovine spleen)

Adenosine (substrate)

Test compound (e.g., N-(2-Phenoxyacetyl)adenosine)

ADA assay buffer

ADA convertor and developer reagents (for colorimetric detection)

96-well UV-transparent plate

Spectrophotometer

Procedure:
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Assay Setup: In a 96-well plate, add the ADA enzyme, the test compound at various

concentrations, and the assay buffer.

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the

enzyme.

Initiate Reaction: Add the adenosine substrate to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately measure the absorbance at 293 nm in a kinetic mode for

at least 30 minutes at 37°C. The rate of the reaction is proportional to the ADA activity.

Data Analysis: Calculate the rate of reaction for each concentration of the test compound.

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Expected Data for a Known ADA Inhibitor:

Compound Activity Ki (µM)

Erythro-9-(2-hydroxy-3-

nonyl)adenine (EHNA)
Inhibitor ~0.002

Note: This table provides a

reference value for a known

ADA inhibitor.

III. Visualizing Pathways and Workflows
A. Drug Discovery Workflow for Adenosine Analogs
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Caption: A generalized workflow for the discovery and preclinical development of novel

adenosine analogs.

B. A2A Adenosine Receptor Signaling Pathway
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Caption: A simplified diagram of the A2A adenosine receptor signaling cascade leading to gene

transcription.

IV. Structure-Activity Relationships (SAR) of N6-
Substituted Adenosine Analogs
The biological activity of adenosine analogs is highly dependent on the substituent at the N6-

position of the adenine ring.

A1 Receptor Affinity: Generally, bulky and hydrophobic substituents at the N6 position are

well-tolerated and can lead to high affinity. For instance, N6-cyclopentyladenosine (CPA) is a

potent and selective A1 agonist. The A1 receptor's binding pocket is considered to be

relatively large in the N6 region.[5]

A2A Receptor Affinity: The A2A receptor tends to favor smaller or more linear N6-

substituents compared to the A1 receptor. However, some bulk is tolerated. For example,

CGS-21680, a potent A2A agonist, has a more extended N6-substituent.[5]

Acyl Groups: The introduction of an acyl group, such as a phenoxyacetyl group, at the N6

position can have varied effects. It may influence the compound's stability, cell permeability,

and receptor interaction. The electronic and steric properties of the acyl group will be critical

determinants of its activity.

V. Conclusion
While N-(2-Phenoxyacetyl)adenosine is not a widely characterized molecule, the protocols

and background information provided in these application notes offer a robust framework for its

systematic evaluation. By employing these standardized assays, researchers can determine its

binding affinities for adenosine receptor subtypes, elucidate its functional activity as an agonist

or antagonist, and assess its potential as an enzyme inhibitor. This structured approach is

essential for advancing novel adenosine analogs through the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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